1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a compound that features a triazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the triazole-piperidine-sulfonyl intermediate with a phenyl ethanone derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the purification and isolation of intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the sulfonyl group can interact with enzyme active sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 4-(1H-1,2,3-triazol-1-yl)benzamides
- 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the presence of both the triazole and piperidine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-[3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-8-5-14(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIOFKNWJXDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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